molecular formula C8H12O B14662428 6-Methylcyclohex-1-ene-1-carbaldehyde CAS No. 41437-90-5

6-Methylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14662428
CAS No.: 41437-90-5
M. Wt: 124.18 g/mol
InChI Key: HYHOGSPGVZSSIZ-UHFFFAOYSA-N
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Description

6-Methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde group attached to the ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 6-methylcyclohex-1-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under mild conditions, with the aldehyde group forming at the position of the double bond.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of 6-methylcyclohex-1-ene. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: 6-Methylcyclohex-1-ene-1-carboxylic acid

    Reduction: 6-Methylcyclohex-1-ene-1-methanol

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

6-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methylcyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcyclohex-1-ene-1-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.

    6-Methylcyclohex-1-ene-1-methanol: A reduced form of the compound with a primary alcohol group.

    2,6,6-Trimethylcyclohex-1-enecarbaldehyde: A structurally similar compound with additional methyl groups.

Uniqueness

6-Methylcyclohex-1-ene-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

6-methylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOGSPGVZSSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527439
Record name 6-Methylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41437-90-5
Record name 6-Methylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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